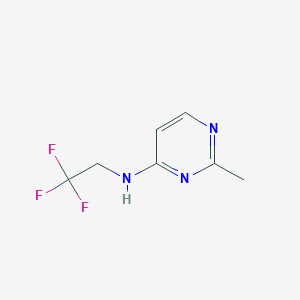![molecular formula C12H17N3OS B12270977 1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B12270977.png)
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the methylsulfanyl group: This can be achieved through nucleophilic substitution reactions.
Coupling with piperazine: The final step involves coupling the pyridine derivative with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is unique due to its specific combination of functional groups and ring structures, which can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17N3OS |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H17N3OS/c1-14-6-8-15(9-7-14)12(16)10-4-3-5-13-11(10)17-2/h3-5H,6-9H2,1-2H3 |
Clave InChI |
KYXIPUQBWLDOCM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B12270900.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12270913.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12270914.png)

![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12270922.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B12270923.png)
![4-{Thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B12270924.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270930.png)
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile](/img/structure/B12270935.png)
![4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12270939.png)

![N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12270948.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12270954.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12270963.png)
